Product packaging for Isopropyl valerate(Cat. No.:CAS No. 18362-97-5)

Isopropyl valerate

Cat. No.: B102743
CAS No.: 18362-97-5
M. Wt: 144.21 g/mol
InChI Key: OCAIYHCKLADPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl valerate (CAS 18362-97-5), also known as isopropyl pentanoate, is an ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a colorless liquid with a fruity, pineapple-like odor . In research, this compound is recognized as a promising component for second-generation biofuels. It can be catalytically produced from gamma-valerolactone (GVL), a platform molecule derived from lignocellulosic biomass, offering a sustainable alternative to fossil fuels . Studies have demonstrated its synthesis using novel bifunctional catalysts, such as MOF-derived Pd-ZrO2@C materials, which can facilitate the conversion under continuous flow conditions . This compound is also used in flavor and fragrance research and development due to its organoleptic properties . As an analytical standard, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B102743 Isopropyl valerate CAS No. 18362-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIYHCKLADPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171457
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-97-5
Record name Isopropyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18362-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization

Enzymatic Esterification Pathways

The synthesis of isopropyl valerate (B167501) via enzymatic esterification represents a green and highly specific alternative to traditional chemical methods. This pathway utilizes lipases as biocatalysts to facilitate the reaction between isopropanol (B130326) and valeric acid. The mild reaction conditions associated with enzymatic processes lead to higher quality products with fewer byproducts. mdpi.com

Biocatalyst Selection and Characterization (e.g., Lipase (B570770) B from Candida antarctica)

The choice of biocatalyst is a critical factor in the efficiency of isopropyl valerate synthesis. Among the various lipases available, Lipase B from Candida antarctica (CALB) is a widely recognized and robust enzyme for esterification reactions. mdpi.com It is often used in an immobilized form, such as the commercial preparation Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin. ekb.eg This immobilization enhances the enzyme's stability, allows for easy recovery and reuse, and can improve its catalytic activity. mdpi.commdpi.com

CALB is a member of the α/β hydrolase family and has a molecular weight of approximately 33 kDa. Its high efficiency stems from its broad substrate specificity and its stability in both aqueous and non-aqueous environments. The enzyme's structure includes a catalytic triad (B1167595) of amino acids (Ser105-Asp187-His224) that is fundamental to its catalytic function. The use of immobilized CALB is particularly advantageous as it minimizes enzyme aggregation and simplifies downstream processing, making it a preferred choice for industrial applications.

Reaction Parameter Optimization

Optimizing reaction parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis of this compound. The key parameters that are typically fine-tuned include substrate molar ratios, enzyme loading, temperature, agitation speed, and the management of water in the reaction medium. rsc.org

The molar ratio of the substrates, isopropanol and valeric acid, directly influences the reaction equilibrium. In esterification reactions, an excess of one of the reactants, typically the alcohol, is used to shift the equilibrium towards the formation of the ester product. For the synthesis of similar isopropyl esters, a significant excess of isopropanol has been shown to be beneficial. For instance, in the synthesis of isopropyl laurate, an isopropanol to lauric acid molar ratio of 15:1 was found to be optimal. ekb.egekb.eg This large excess of the alcohol can also create a homogeneous phase for the reaction, overcoming mass transfer limitations. rsc.org

Table 1: Investigated Substrate Molar Ratios in Analogous Ester Syntheses

Ester ProductAcidAlcoholInvestigated Molar Ratio (Alcohol:Acid)Optimal Molar RatioReference
Isopropyl LaurateLauric AcidIsopropanol3:1 to 15:115:1 ekb.eg
Isopropyl PalmitatePalmitic AcidIsopropanol-2.71:1 (Acid:Alcohol) researchgate.net
Ethyl ValerateValeric AcidEthanol (B145695)-1:2 (Acid:Alcohol) researchgate.net
Isopropyl AcetateAcetic AcidIsopropanol1:4 to 4:11.33:1 (Alcohol:Acid) researchgate.net

The amount of biocatalyst used, or enzyme loading, is a critical parameter that affects the reaction rate. mdpi.com Higher enzyme concentrations generally lead to faster reaction rates, but the cost of the enzyme makes it necessary to find an optimal loading that balances reaction time with economic feasibility. In solvent-free systems, the biocatalyst loading is typically expressed as a weight percentage of the total substrates. For the synthesis of isopropyl laurate, an optimal enzyme (Novozym® 435) loading of 4% (w/w) was identified. ekb.egekb.eg However, for other esters, optimal concentrations can vary significantly, as seen in the synthesis of certain fragrance esters where enzyme concentrations up to 25% (v/v) were used. ijeat.org

Table 2: Optimal Enzyme Loading in Various Esterification Reactions

Ester ProductBiocatalystOptimal Enzyme LoadingReference
Isopropyl LaurateNovozym® 4354% (w/w) ekb.eg
Fragrance Ester (Butyl Acetate)Marine Actinomycetes Lipase25% (v/v) ijeat.org
Ethyl ValerateThermomyces lanuginosus Lipase18% (m/v) researchgate.net
Pentyl ValerateCandida rugosa LipaseVariable, studied via RSM nih.gov

Temperature is a crucial parameter that influences both the reaction rate and the stability of the enzyme. Generally, higher temperatures increase the reaction rate up to an optimal point, beyond which enzyme denaturation can occur, leading to a loss of activity. For lipase-catalyzed reactions, this optimum temperature is often found in the range of 30°C to 60°C. ijeat.org For example, the synthesis of isopropyl laurate was optimized at 60°C, while the synthesis of a fragrance ester using a marine actinomycetes lipase showed an optimum at 50°C. ekb.egijeat.org

Agitation is necessary to ensure proper mixing of the reactants and to minimize mass transfer limitations between the bulk liquid and the immobilized enzyme particles. Typical agitation speeds for these reactions range from 150 to 250 rpm. ekb.egresearchgate.netijeat.org

Table 3: Optimal Temperature and Agitation in Lipase-Catalyzed Ester Synthesis

Ester ProductOptimal Temperature (°C)Optimal Agitation (rpm)Reference
Isopropyl Laurate60150 ekb.eg
Fragrance Ester50150 ijeat.org
Ethyl Valerate30.5234 researchgate.net
Pentyl Valerate37Not specified nih.gov

Esterification is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thereby reducing the ester yield. mdpi.com Therefore, controlling the water activity (a_w) in the reaction medium is of paramount importance. This can be achieved in several ways.

Conducting the reaction in a solvent-free system is often advantageous as it increases the concentration of reactants, simplifies downstream processing, and is considered a greener approach. rsc.orgrsc.org In such systems, the excess alcohol can act as a solvent. rsc.org

To further drive the reaction towards product formation, the water produced can be removed. A common method is the addition of molecular sieves to the reaction mixture, which selectively adsorb water. ekb.egresearchgate.net For instance, the addition of 10% (w/w) molecular sieves was found to be optimal for isopropyl laurate synthesis. ekb.eg The use of hydrophobic organic solvents like n-heptane can also help to minimize the negative effects of water by partitioning it away from the enzyme's microenvironment. researchgate.net However, the use of solvents reduces volumetric productivity and adds recovery steps to the process. mdpi.com Ultimately, maintaining a low water activity is crucial for achieving high conversion rates in the enzymatic synthesis of this compound. researchgate.net

Immobilization Techniques and Operational Stability of Biocatalysts

The immobilization of lipases is a critical step to enhance their stability, facilitate recovery, and enable reuse, which is crucial for economic feasibility. mdpi.comresearchgate.net Common immobilization protocols include adsorption, entrapment, encapsulation, and covalent coupling. mdpi.com

Adsorption: This simple and rapid method involves mixing the enzyme solution with a support, often a hydrophobic one, which promotes hyperactivation of the lipase through interfacial activation. mdpi.com This technique can also be coupled with enzyme purification, adding to its cost-effectiveness. mdpi.com However, reagents with detergent-like properties can cause the enzyme to desorb from the support during the reaction. rsc.org

Covalent Coupling: This method forms strong bonds between the enzyme and the support, offering high stability. One study demonstrated that coupling a lipase via its carbohydrate moiety resulted in a biocatalyst that was 18-fold more stable at 75°C than the free enzyme. researchgate.net

Entrapment: Lipases can be entrapped within materials like hydrogels or alginate/chitosan nanoparticles. researchgate.netresearcher.life For instance, Candida rugosa lipase immobilized in poly(N-isopropylacrylamide-co-itaconic acid) hydrogels showed good activity and stability. researchgate.net

Support Materials: A wide array of materials serve as immobilization matrices, including polymers, resins, and inorganic compounds like silica. mdpi.comort.edu.uy Hydrophobic supports are particularly popular for lipase immobilization. mdpi.com The use of magnetic polymer particles, such as poly(styrene-co-divinylbenzene), allows for easy recovery of the biocatalyst. researchgate.net

Operational stability is a key performance indicator for immobilized biocatalysts. Challenges include mechanical strength, potential dissolution of the support in certain media, and the accumulation of by-products like water, which can reduce enzymatic activity. rsc.org Using very hydrophobic supports can help mitigate the negative impact of water accumulation. rsc.org The reusability of the immobilized enzyme is a significant advantage; for example, a Candida rugosa lipase immobilized on a nanocellulose-silica reinforced membrane was reused for up to 14 successive esterification cycles for pentyl valerate production. researcher.life

Immobilization TechniqueDescriptionKey AdvantagesPotential ChallengesSource
AdsorptionEnzyme is physically bound to the surface of a support material via weak forces.Simple, rapid, can hyperactivate lipase.Enzyme can desorb from the support during reaction. mdpi.comrsc.org
Covalent CouplingEnzyme is attached to the support via strong, stable covalent bonds.High stability, prevents leaching.Can be more complex, may alter enzyme conformation. mdpi.comresearchgate.net
EntrapmentEnzyme is physically confined within the porous network of a polymer or gel.Relatively mild conditions, protects enzyme from harsh environments.Mass transfer limitations for substrates and products. mdpi.comresearchgate.net
EncapsulationEnzyme is enclosed within a semi-permeable membrane or capsule.Good enzyme protection.Diffusion limitations, potential for capsule rupture. mdpi.com

Kinetic Modeling of Enzymatic Reactions

Understanding the kinetics of enzymatic esterification is essential for reactor design and process optimization. rsc.orgnih.gov The synthesis of esters like this compound often follows established kinetic models, though complexities can arise.

For many lipase-catalyzed esterifications, the reaction can be described by a simple second-order kinetic model. acs.org However, in some cases, particularly with certain substrates, this model is insufficient. For example, the synthesis of isopropyl palmitate using immobilized lipase was found to follow Michaelis-Menten kinetics. nih.gov This study also identified inhibition by an excess of the alcohol substrate (isopropyl alcohol). nih.gov

Further detailed kinetic analyses of similar esterifications reveal the importance of accounting for substrate inhibition. acs.org When a simple second-order model fails to describe the reaction across different substrate molar ratios, a more complex model incorporating an inhibition constant (K_I) is necessary. acs.org This was observed in the synthesis of geranyl acetate, where acetic acid acted as an inhibitor. acs.org The determination of kinetic parameters, such as the reaction rate constant and inhibition constants, allows for the development of a more accurate mathematical model to predict reaction performance. researchgate.netacs.org

Kinetic Model / ConceptDescriptionRelevance to this compound SynthesisSource
Michaelis-Menten KineticsA model that relates reaction rate to substrate concentration, accounting for the formation of an enzyme-substrate complex.Found to describe the synthesis of the similar ester, isopropyl palmitate. It can account for substrate saturation effects. nih.gov
Second-Order KineticsA simpler model where the reaction rate is proportional to the concentration of both the acid and the alcohol.Often used as a first approximation for solvent-free esterifications, but may not be accurate across all conditions. acs.org
Substrate InhibitionA phenomenon where the reaction rate decreases at high substrate concentrations.Excess isopropyl alcohol was found to inhibit the synthesis of isopropyl palmitate, a crucial consideration for process optimization. nih.gov
Inhibition Constant (K_I)A parameter used in kinetic models to quantify the degree of inhibition by a substrate or other molecule.Incorporating a K_I value for inhibitory substrates (like some organic acids) allows for a more robust and accurate kinetic model. acs.org

Catalytic Hydrogenation and Esterification from Bio-derived Feedstocks

The production of this compound from renewable biomass sources represents a significant advancement in sustainable chemistry. a-z.luresearchgate.net A key pathway involves the use of gamma-valerolactone (B192634) (GVL), a platform chemical derivable from lignocellulosic biomass. a-z.luresearchgate.net

Conversion of Gamma-Valerolactone to this compound

A promising route for synthesizing this compound is the direct catalytic conversion of gamma-valerolactone (GVL). a-z.lu This process utilizes 2-propanol not only as the esterifying alcohol but also as a hydrogen donor for the reaction. a-z.lu The reaction mechanism requires a bifunctional catalyst that possesses both metal sites for hydrogenation and acid sites for the ring-opening of the lactone. a-z.lu

Development and Characterization of Heterogeneous Catalysts (e.g., MOF-derived Pd-ZrO2@C)

Significant progress has been made in developing bifunctional heterogeneous catalysts for the GVL-to-isopropyl valerate conversion. a-z.lu One highly effective example is a palladium-zirconia catalyst supported on carbon (Pd-ZrO2@C), which is synthesized using a Metal-Organic Framework (MOF), specifically NH2-UiO-66(Zr), as a sacrificial template. a-z.luaminer.cn

The MOF precursor is impregnated with a palladium salt and then pyrolyzed under an inert atmosphere. a-z.lu This process yields a material where palladium nanoparticles provide the metallic sites necessary for hydrogenation, while the zirconia (ZrO2) support offers strong Lewis acid sites that facilitate the esterification/ring-opening step. a-z.lu The synergy between the Pd metal sites and the Lewis acidity of the ZrO2 support is crucial for the reaction's success. a-z.lu These Pd-ZrO2@C catalysts have demonstrated remarkable performance in the continuous flow hydrogenation of GVL, achieving high conversion rates and exceptional selectivity towards this compound, often exceeding 98%. a-z.lu Furthermore, they exhibit robust stability, maintaining their performance for extended periods (e.g., up to 24 hours) under flow conditions. a-z.lu

CatalystPrecursorKey FeaturesPerformance MetricsSource
Pd-ZrO2@CNH2-UiO-66(Zr) MOFBifunctional: Pd sites for hydrogenation, Lewis acidic ZrO2 for ring-opening.Selectivity: >98% to this compound. Stable under continuous flow for 24h. a-z.luaminer.cn

Mechanochemical Approaches in Catalyst Synthesis

Mechanochemistry, which uses mechanical force (e.g., high-speed ball milling) to induce chemical reactions, is emerging as a green and efficient method for catalyst synthesis. ucf.edursc.orgnih.gov This approach often reduces or eliminates the need for solvents, aligning with the principles of green chemistry. ucf.edursc.org

This technique has been successfully applied to the synthesis of catalysts similar to those used for valerate production. Research has demonstrated the one-step synthesis of Zr-based mixed oxides via ball milling for the conversion of methyl levulinate to GVL. orcid.org Other studies have directly compared mechanochemical synthesis with traditional impregnation methods for creating metal oxides from pyrolyzed MOFs for use in related biomass conversion reactions. google.es The application of mechanochemistry can lead to different product compositions or catalyst combinations compared to solution-based methods and can enhance the reactivity of components like metal powders. rsc.orgcardiff.ac.uk This solvent-free, energy-efficient approach holds significant promise for the sustainable production of heterogeneous catalysts for esterification and other organic transformations. nih.govacs.org

Alternative Chemical Synthesis Routes (e.g., Alkylation of Valeronitrile (B87234) Derivatives)

Beyond enzymatic and biomass-based catalytic routes, this compound can be synthesized through other chemical pathways. One such method involves the alkylation of valeronitrile or its derivatives. google.com

A patented process details a two-step alkylation method. googleapis.com The first step involves the formation of a carbanion from valeronitrile. This is achieved by treating the valeronitrile with a strong base, such as a mixture of sodium amide (NaNH2) and a sodium alkoxide (NaOR, where R can be isopropyl or t-butyl), in a solvent system like tetrahydrofuran/isopropyl ether. googleapis.com In the second step, this carbanion is reacted with an alkylating agent, such as n-propyl bromide, to form a di-n-propylacetonitrile intermediate. This intermediate can then be hydrolyzed to yield the corresponding valeric acid derivative, which can be esterified to produce the final valerate product. This route provides a purely chemical-based alternative for constructing the carbon skeleton of the desired ester. google.com

Sustainability Assessment of Production Processes (e.g., Life Cycle Sustainability Assessment)

The evaluation of sustainability in chemical manufacturing has evolved to encompass a holistic view of a process's entire lifecycle. For this compound and other flavor esters, a Life Cycle Sustainability Assessment (LCSA) provides a comprehensive framework for this evaluation. LCSA examines the environmental, economic, and social impacts of a product, moving beyond single-issue assessments to a multi-faceted analysis. researchgate.netrsc.org This approach is crucial for comparing traditional chemical synthesis routes with emerging green alternatives, such as enzymatic processes. rsc.orgnih.gov

A typical LCSA is conducted by following the ISO 14040 framework, which includes four main phases: goal and scope definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and interpretation. researchgate.net For a comparative assessment of ester production, the functional unit is typically defined as 1 kg of the final product (e.g., this compound) with the same purity and function. ugent.beugent.be The system boundaries are often "cradle-to-gate," meaning the analysis covers all stages from raw material extraction to the finished product at the factory gate, excluding the use and disposal phases. ugent.beugent.be

Detailed Research Findings

Research into the production of similar esters, such as isopropyl palmitate, provides a valuable model for assessing this compound synthesis. These studies perform a comprehensive LCSA, comparing conventional chemical catalysis with modern enzymatic processes. rsc.org

Environmental Assessment: The environmental dimension of LCSA, often conducted as a Life Cycle Assessment (LCA), evaluates potential impacts across various categories. ugent.beugent.be These categories include climate change, photochemical ozone formation, acidification, freshwater eutrophication, and toxicity. ugent.beugent.be

Enzymatic synthesis of esters consistently demonstrates a more favorable environmental profile compared to traditional chemical methods that use inorganic catalysts at high temperatures. nih.gov The key advantages of biocatalytic routes include:

Reduced Energy Consumption: Enzymatic reactions operate under mild conditions, lowering energy requirements and the associated carbon footprint. mdpi.comfoodsafety.institute

Lower Waste Generation: High enzyme selectivity minimizes the formation of by-products, leading to purer products and less hazardous waste. rsc.orgmdpi.com This results in a better E-factor (Environmental Factor) and higher atom economy. acs.org

Use of Renewable Resources: Biocatalysis aligns with the principles of green chemistry by enabling the use of natural precursors. nih.govrsc.org

Synthesis MethodCatalyst/ConditionsKey Sustainability FindingsReference
Chemical Synthesis (General) Inorganic acid, high temperaturesHigh energy consumption, formation of degradation products, requires catalyst neutralization and removal. nih.govugent.be
Enzymatic Synthesis (General) Immobilized Lipases (e.g., Novozym 435)Mild conditions, high selectivity, reduced by-products, lower environmental impact (7-13% reduction). rsc.orgmdpi.com
Microwave-Assisted Esterification (Isoamyl Acetate) Amberlyst 15 drySpecific Energy Consumption: 0.42 kWh/g; Specific CO2 Emission: 34 g/g. tandfonline.com
Optimized Enzymatic Synthesis (Hexyl Butyrate) Lipase B in sol-gel matrixAtom Economy: 90.53%; E-Factor: 17.22; Mass Intensity: 18.58; Reaction Mass Efficiency: 60.07%. acs.org

Economic Assessment: A techno-economic assessment (TEA) is the cornerstone of the economic pillar of LCSA. ugent.be While enzymatic processes offer environmental benefits, their economic viability is complex. mdpi.com The primary economic challenge is the high cost of immobilized enzymes. mdpi.com

Social Assessment: The social pillar of LCSA evaluates the impact on stakeholders, including workers, the local community, and society. ugent.be This is often the most challenging aspect to quantify. The Reference Scale Assessment is a feasible approach for evaluating potential social impacts. ugent.be

For ester production, shifting from chemical to enzymatic processes offers significant social benefits, primarily related to worker health and safety. rsc.org The use of less hazardous substances and milder operating conditions reduces occupational risks. rsc.orgmdpi.com However, there can be trade-offs. For instance, a longer production time in an enzymatic process was found to increase the "social medium risk hours" by 9%. rsc.org It was also noted that current social impact databases may not fully capture certain benefits, such as the qualitative improvement in worker safety, which can be identified through direct stakeholder interviews. rsc.org

Analytical Chemistry Research for Isopropyl Valerate Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of volatile compounds like isopropyl valerate (B167501). Gas chromatography, in particular, stands out for its efficiency and is widely employed.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for isopropyl valerate. In GC, a sample is vaporized and transported by an inert gas through a column that separates the components. microbenotes.com This separation is based on the differential partitioning of compounds between the gaseous mobile phase and a liquid or solid stationary phase. GC is utilized for quality control in the chemical industry and for measuring substances in various matrices like soil, air, and water. microbenotes.com

The versatility of GC allows for its application in analyzing residual solvents in pharmaceutical products, where it can detect and quantify substances like isopropyl alcohol, a precursor to this compound. orientjchem.orgrroij.com The technique's high accuracy enables the measurement of minute quantities, down to picomoles in liquid samples or parts-per-billion in gaseous samples. microbenotes.com For compounds that are not sufficiently volatile, a process called derivatization can be employed to chemically modify them into more suitable forms for GC analysis.

Coupled Techniques (e.g., GC-Mass Spectrometry)

To enhance the identification capabilities of GC, it is frequently coupled with mass spectrometry (GC-MS). This powerful combination allows for the separation of complex mixtures by GC, followed by the detailed structural identification of the individual components by MS. libretexts.org GC-MS is a standard method for analyzing volatile organic compounds (VOCs) in various samples, including food and beverages. mdpi.com

In the context of this compound and related compounds, GC-MS has been used to analyze the volatile components of plant extracts, such as those from Valeriana officinalis, where isopropyl isovalerate was identified. researchgate.net The technique is also invaluable in the analysis of residual solvents in pharmaceuticals and for profiling phytochemicals in plant extracts. rroij.comnih.govnih.gov The mass spectrometer detector provides detailed fragmentation patterns that act as a chemical fingerprint for each compound, allowing for confident identification by comparing the obtained spectra with established databases. mdpi.comnih.gov

Method Development and Validation for Quantification

The development and validation of analytical methods are crucial to ensure the accuracy and reliability of quantification. For esters like this compound, this often involves high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods. Method validation encompasses several key parameters, including linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ). univ-lyon1.frsciensage.info

For instance, a study on the quantification of isopropyl p-toluenesulfonate in isopropyl esters using HPLC demonstrated a validated method with a low detection limit and high recovery rates. oatext.comoatext.com The validation process confirmed that the method was accurate, precise, sensitive, linear, and selective. oatext.comoatext.com Similarly, GC methods developed for quantifying residual solvents like isopropyl alcohol in pharmaceutical excipients undergo rigorous validation according to guidelines from the International Council for Harmonisation (ICH). sciensage.info These validated methods are essential for routine quality control in the pharmaceutical industry. sciensage.info

A typical validation process involves:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical signal. univ-lyon1.froatext.com

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. univ-lyon1.froatext.com

Precision: Assessing the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision, and reproducibility). univ-lyon1.fr

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components. sciensage.info

LOD and LOQ: Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. oatext.com

Retention Index Studies

The Kovats Retention Index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. This allows for the comparison of values obtained from different instruments and laboratories. The RI of a compound is determined by relating its retention time to the retention times of n-alkanes.

For this compound, also known as isopropyl pentanoate, the Kovats retention index has been reported on various GC columns. nih.govpherobase.com On a standard non-polar column (like SE-30 or OV-101), the retention index for this compound is consistently found in the low 900s. nih.govpherobase.com For example, a value of 915 has been reported on an SE-30 column. pherobase.com On polar stationary phases, such as Carbowax 20M, the retention index is significantly higher, with reported values around 1135. nih.gov These indices are crucial for the identification of unknown compounds in complex mixtures by providing a reliable reference point. conicet.gov.ar

Kovats Retention Indices for this compound
Column TypeRetention IndexReference
Standard Non-Polar (SE-30)915 pherobase.com
Standard Non-Polar924, 936, 919, 921 nih.gov
Standard Polar (Carbowax 20M)1135, 1125, 1137.3 nih.gov

Spectroscopic and Spectrometric Characterization (e.g., Mass Spectrometry Fragmentation)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org When coupled with GC, it provides detailed structural information about the separated compounds. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in predictable ways. libretexts.org The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification. libretexts.org

For this compound, the mass spectrum shows characteristic fragment ions. The molecular ion peak (the unfragmented molecule) would appear at an m/z corresponding to its molecular weight (144.21 g/mol ). nih.gov Common fragmentation patterns for esters involve cleavage at the C-O bond and rearrangement reactions. The most abundant ion in the spectrum, known as the base peak, provides a key identifier. For this compound, prominent peaks are observed at m/z values of 43, 85, 57, and 60. nih.gov The fragmentation of related esters, such as methyl valerate, has been studied in detail and often involves the McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds. researchgate.net

Major Mass Spectral Peaks for this compound (EI-MS)
m/zRelative AbundancePossible Fragment
4399.99%[CH3CO]+ or [C3H7]+
8595.42%[C4H9CO]+
5754.08%[C4H9]+
6053.41%McLafferty rearrangement product
4148.44%[C3H5]+

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center. nih.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like isopropyl valerate (B167501), which contains several rotatable bonds, exploring its conformational landscape is crucial to understanding its properties. This exploration involves identifying all possible low-energy structures, or conformers, and the energy barriers that separate them. researchgate.net The complexity of this landscape is often due to the presence of large amplitude motions and soft degrees of freedom. researchgate.netresearchgate.net

Potential Energy Surface Calculations (e.g., MP2/6-311G(d,p), B3LYP/6-311G(d,p))

The potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry. By calculating the PES, chemists can identify the most stable conformers, which correspond to the minima (valleys) on this surface. For esters similar to isopropyl valerate, such as ethyl 2-ethyl butyrate (B1204436), potential energy curves are calculated by systematically changing a specific dihedral angle and calculating the energy at each step. researchgate.net

Commonly used quantum chemical methods for these calculations include Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with functionals like B3LYP, often paired with basis sets such as 6-311G(d,p). researchgate.netacs.org For example, a study on ethyl 2-ethyl butyrate, a structural isomer of this compound, generated a potential energy curve by rotating the isopropyl group. researchgate.net This was done using both MP2/6-311G(d,p) and B3LYP/6-311G(d,p) levels of theory, revealing two stable conformers with a small energy difference. researchgate.net A similar approach for this compound would involve scanning the dihedral angles associated with the C-C and C-O bonds of its backbone to map out its conformational space.

Interactive Table: Example Potential Energy Calculation Methods Below is an interactive table summarizing the levels of theory often used in potential energy surface calculations for esters.

MethodBasis SetDescription
MP26-311G(d,p)Møller-Plesset perturbation theory of the second order. A common ab initio method that includes electron correlation.
B3LYP6-311G(d,p)Becke, 3-parameter, Lee-Yang-Parr. A popular hybrid DFT functional that combines exact exchange with correlation functionals.
CCSD(T)cc-pVXZCoupled Cluster with Single, Double, and perturbative Triple excitations. Considered a "gold standard" for high-accuracy energy calculations.

Large Amplitude Motions and Soft Degrees of Freedom

Large amplitude motions (LAMs) are low-energy vibrations or rotations within a molecule, often involving the movement of entire functional groups. researchgate.netmdpi.com In esters like this compound, the alkyl chains attached to the ester functional group give rise to LAMs and "soft degrees of freedom". rsc.orgrsc.org These are motions that require very little energy, making the molecule highly flexible. rsc.org

The bond connecting the alkyl group to the carbonyl carbon is particularly flexible, and the potential energy well around this bond can be very flat. researchgate.netrsc.org This "plasticity" means that the dihedral angle can vary significantly with little energy cost, which makes predicting the exact lowest-energy structure computationally challenging. rsc.orgznaturforsch.com The presence of these soft degrees of freedom has a tremendous impact on the molecule's rotational constants, complicating the analysis of experimental data like microwave spectra. researchgate.net Characterizing these LAMs is essential for a complete understanding of the molecule's structure and dynamics. researchgate.net

Quantum Chemical Calculations for Structure Prediction and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of molecules and their electronic properties, such as the distribution of electron density and dipole moment. rsc.orgaip.org These calculations are not only predictive but also serve as a crucial tool for interpreting and validating experimental results. rsc.orgnih.gov

Benchmarking of Quantum Chemical Methods

To ensure the accuracy of theoretical predictions, it is vital to benchmark the chosen computational methods against reliable experimental data. rsc.orgrsc.orgnih.gov High-resolution spectroscopy techniques, such as Fourier Transform Microwave (FTMW) spectroscopy, provide highly accurate experimental data (e.g., rotational constants) that serve as a gold standard for these comparisons. researchgate.netrsc.org

In a typical benchmarking study for a molecule like an ester, several different quantum chemical methods and basis sets are used to predict properties like rotational constants, dipole moments, and relative conformer energies. rsc.orgrsc.org These theoretical values are then compared to the experimental measurements. Such studies on related esters like ethyl butyrate and methyl valerate have shown that some methods are more reliable than others for predicting specific properties. rsc.orgnih.gov For instance, while the MP2/6-311++G(d,p) level of theory has been found to be unreliable for calculating rotational constants for certain conformers, other levels like MP2/cc-pVDZ have succeeded. researchgate.netnih.gov This process helps researchers select the most appropriate and cost-effective method for their specific research question. rsc.org

Interactive Table: Benchmarking Results for C1 Conformer of Ethyl Butyrate This table shows a comparison of theoretical vs. experimental rotational constants for a conformer of ethyl butyrate, illustrating the benchmarking process. Deviations from experimental values indicate the performance of each method.

Level of TheoryA (MHz)B (MHz)C (MHz)ΔA (%)ΔB (%)ΔC (%)
Experimental 2927.8 948.3 781.9 ---
MP2/6-311++G(d,p)2883.1967.8794.1-1.532.061.56
MP2/cc-pVDZ2933.7948.6780.80.200.03-0.14
B3LYP-D3BJ/cc-pVDZ2919.6947.8780.4-0.28-0.05-0.19
Data derived from a study on ethyl butyrate, a related ester. rsc.org

Geometry Optimizations and Frequency Calculations

Once a thorough exploration of the conformational space is complete, the geometry of each identified conformer is optimized to find the precise arrangement of atoms that corresponds to a local energy minimum on the potential energy surface. rsc.orggithub.com This is a standard procedure in computational chemistry, often performed using methods like MP2 or DFT. rsc.orgaip.org

Following geometry optimization, harmonic frequency calculations are performed. rsc.orgaip.org These calculations serve two main purposes:

Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a stable conformer. acs.org

Zero-Point Vibrational Energy (ZPVE): The frequencies are used to calculate the ZPVE, which is a quantum mechanical effect that must be added to the electronic energy to get a more accurate total energy for the conformer. aip.org

These calculations provide the final, detailed 3D structures and thermodynamic properties of the most stable conformers of this compound.

Kinetic and Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, providing detailed insights into reaction mechanisms and predicting reaction rates. acs.orgresearchgate.net For this compound, this could include studying its formation (esterification), its breakdown (hydrolysis), or its degradation in the atmosphere. acs.orgresearchgate.net

Kinetic and mechanistic studies typically involve locating the transition state (TS) for a given reaction step. The TS is the highest energy point along the reaction pathway that connects reactants and products. acs.org Intrinsic reaction coordinate (IRC) calculations are then used to confirm that the identified TS correctly connects the desired reactants and products. acs.org

For example, a systematic study of hydrogen atom abstraction from esters by hydroxyl (•OH) radicals used the MP2/6-311G(d,p) method for geometry optimizations and frequency calculations of reactants and transition states. acs.org High-level energy calculations (e.g., G3 or CCSD(T)) were then performed to obtain accurate energy barriers. acs.org These barriers are used in conventional transition-state theory (TST) to calculate the high-pressure limit rate constants for each reaction channel across a range of temperatures. acs.org Similar studies on the atmospheric oxidation of esters by Cl atoms or OH radicals elucidate complex reaction mechanisms, identifying primary products and branching ratios for different reaction pathways. acs.orgprofrajakumar.com

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a fundamental reaction in the atmospheric and combustion chemistry of organic compounds, including esters like this compound. Theoretical studies investigate the kinetics and mechanisms of these reactions, typically involving radicals such as the hydroxyl radical (•OH) or the hydroperoxyl radical (HȮ₂). acs.orgacs.orgrsc.org The process involves the removal of a hydrogen atom from the ester by a radical, initiating a chain of reactions.

In the case of this compound (CH₃CH₂CH₂CH₂C(=O)OCH(CH₃)₂), there are several distinct carbon sites from which a hydrogen atom can be abstracted. Computational models are used to determine the most likely abstraction sites by calculating the energy barriers for each potential reaction pathway. researchgate.net Generally, H-atom abstraction is found to be more favorable from C-H bonds that are weakened by the presence of adjacent functional groups. researchgate.net For esters, abstraction tends to be most favorable at the carbon atom adjacent to the ether oxygen (the α-position in the alcohol moiety) or the carbonyl group (the α-position in the acid moiety). researchgate.net

Systematic investigations into hydrogen atom abstraction from various esters utilize quantum mechanical methods to model the reaction. acs.orgrsc.org Geometry optimizations and frequency calculations for reactants, transition states, and products are often performed using methods like the Møller–Plesset (MP2) or Density Functional Theory (DFT). acs.orgacs.org High-level ab initio calculations are then used to refine the energies of these species to accurately predict reaction rates and branching ratios for each abstraction site. acs.orgrsc.org

Transition State Theory and Tunneling Corrections

To quantify the rates of hydrogen abstraction reactions, theoretical chemists employ conventional transition state theory (TST). acs.orgacs.org TST models the reaction rate based on the properties of the transition state, which is the highest energy point on the minimum energy path connecting reactants and products. acs.org The rate constant is calculated from the energy difference between the reactants and the transition state (the activation barrier). umn.edu

For reactions involving the transfer of a hydrogen atom, a quantum mechanical phenomenon known as tunneling can be significant. uleth.ca Tunneling allows the hydrogen atom to pass through the energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST alone. uleth.ca Therefore, tunneling corrections are essential for accurate kinetic predictions, especially at lower temperatures. uleth.ca

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein's binding site. mdpi.com This method is crucial for understanding the molecular basis of a compound's biological activity, such as its odor perception by olfactory receptors or its metabolism by enzymes. mdpi.comaip.org The process involves generating various conformations of the ligand and fitting them into the protein's active site, followed by scoring the different poses based on their binding affinity. researchgate.net

The binding of a ligand to a protein is governed by various non-covalent interactions. nih.gov These include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together away from water.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

π-Stacking and Cation-π Interactions: Interactions involving aromatic rings. volkamerlab.orgbiorxiv.org

Ligand-protein interaction modeling analyzes the type and geometry of these interactions to understand the stability of the protein-ligand complex. volkamerlab.org For instance, studies on similar volatile esters have shown binding to odorant-binding proteins (OBPs), where specific amino acid residues form hydrogen bonds or hydrophobic contacts with the ligand. mdpi.com Molecular docking simulations can reveal these key residues and predict the binding energy, which indicates the strength of the interaction. mdpi.com

The results of such a study can be summarized in a data table, illustrating the predicted binding characteristics.

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Odorant-Binding Protein

ParameterPredicted Value/Interacting Residues
Binding Energy (kcal/mol) -6.5
Key Interacting Residues PHE 31, LEU 58, SER 75, ILE 112
Interaction Types Hydrophobic interactions, Hydrogen bond
Hydrogen Bond Details Carbonyl oxygen of this compound with SER 75

This table is illustrative and based on typical findings for similar compounds, as specific docking data for this compound was not available in the provided search results. For example, docking analyses of other valerate esters with odorant binding proteins have shown binding energies in the range of -5.3 to -7.3 kcal/mol and hydrogen bonding with serine residues. mdpi.com

Biotechnological and Specialized Applications Research

Polyhydroxyalkanoates (PHAs) as Biomaterials

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. sbpmat.org.brnih.gov Their properties make them promising alternatives to conventional petroleum-based plastics in a range of applications, particularly in the biomedical field. nih.govnih.gov The versatility of PHAs stems from the ability to tailor their physicochemical properties by altering their monomeric composition. mdpi.comfrontiersin.org

One of the most extensively studied PHAs is Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a copolymer derived from 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV) monomers. collegedunia.comquora.com The incorporation of 3-hydroxyvalerate (valerate) units into the poly-3-hydroxybutyrate (PHB) polymer backbone is a key strategy to modify the material's properties. Pure PHB is often limited in its applications due to its high crystallinity, which makes it stiff and brittle. frontiersin.orgmdpi.com

The biosynthesis of PHBV and the proportion of valerate (B167501) units can be controlled by the selection of microbial strains and the composition of the fermentation medium. nih.govmdpi.com Specifically, the inclusion of valerate precursors in the carbon source fed to the microorganisms encourages the incorporation of 3HV monomers. sbpmat.org.brmdpi.com These precursors can include valeric acid, its salts, or its esters, such as isopropyl valerate. mdpi.comgoogle.com Research has demonstrated that by adjusting the concentration of these precursors, it is possible to produce PHBV with a wide range of 3HV content, from a few mole percent up to 95 mol%. mdpi.comgoogle.com For instance, studies using the bacterium Chromobacterium violaceum have shown that while using glucose as the sole carbon source yields a maximum of 8.7% 3HV, the addition of propionate (B1217596) (a related precursor) can increase the valerate fraction to 17.6%. sbpmat.org.br This ability to control the monomer ratio is crucial for producing tailored copolymers for specific applications. mdpi.comgoogle.com

Table 1: Effect of Valerate Precursor on PHBV Production by Chromobacterium violaceum An interactive data table summarizing the impact of different cultivation conditions on the production and composition of PHBV.

Glucose Conc. (g/L)Propionate Conc. (mM)pHBiomass (g/L)PHBV (g/L)3-hydroxyvalerate (3HV) in PHBV (%)
10072.31.68.7
30073.51.86.5
101071.80.817.6
301072.51.015.4
Data sourced from a study on PHBV production by C. violaceum under varying nutrient conditions. sbpmat.org.br

The incorporation of valerate units fundamentally enhances the functional properties of PHA-based materials. The primary effect of increasing the 3HV content in PHBV is the disruption of the polymer's crystal lattice, which leads to a decrease in crystallinity, a lower melting point, and reduced stiffness. researchgate.netresearchgate.net This results in a more flexible and less brittle material with improved mechanical properties, such as a higher elongation at break, making it comparable to commodity plastics like polypropylene. researchgate.net

These modified properties broaden the applicability of PHAs. For example, PHBV with a higher valerate content is more easily processed and can be used in specialty packaging, orthopedic devices, and for the controlled release of drugs. collegedunia.com Functional modifications are not limited to copolymerization. The surface of PHA films can be altered through various chemical and physical methods, including laser processing, to create specific topographies and influence properties like hydrophobicity and cell adhesion for tissue engineering applications. mdpi.com Furthermore, PHAs can be chemically modified through reactions like carboxylation and hydroxylation to introduce new functional groups, which can enhance bioactivity, compatibility, and degradation rates to meet the demands of advanced biomedical applications. nih.govresearchgate.net

Incorporation of Valerate Units in Copolymers (e.g., PHBV)

Flavor Chemistry and Perception Enhancement Research

The perception of flavor is initiated by the release of volatile aroma compounds, such as this compound, from the food matrix into the air, where they can reach the olfactory receptors in the nasal cavity. This release is a complex process governed by the physicochemical properties of both the aroma molecule and the food itself. Factors influencing release include the compound's volatility, its solubility, and its interactions with major food components like fats, proteins, and carbohydrates. researchgate.net

In liquid systems, the partitioning of an ester between the food and the headspace is critical. In solid or semi-solid foods, the release is further complicated by the diffusion rate of the volatile compound through the matrix. scielo.br Food processing techniques can also significantly alter aroma profiles. For example, high hydrostatic pressure (HHP), a non-thermal preservation method, has been shown to change the concentration of various esters in fruit juices, in some cases increasing their levels. nih.gov The enzymatic and microbial processes that occur during fermentation or ripening are also primary pathways for the synthesis of esters and other flavor compounds in foods like cheese, alcoholic beverages, and fruits. nih.govresearchgate.net

Flavor is a multisensory experience where the senses of smell (olfaction) and taste interact significantly. This phenomenon, known as cross-modal interaction, means that an aroma can influence the perception of a taste, and vice-versa. researchgate.netgoogle.com Research in this area has shown that certain volatile compounds can enhance the perception of sweetness, which has significant implications for developing low-sugar food products that maintain a desirable taste profile.

Studies have identified several esters, including ethyl valerate and isopropyl butyrate (B1204436), that are positively associated with sweetness perception. google.com When these compounds are perceived retronasally (via the passage connecting the mouth to the nasal cavity) during eating, they can increase the perceived intensity of sweetness without any change in the sugar content of the food. google.com This interaction is not fully understood but is a key area of flavor chemistry research. The effect can be additive or synergistic, depending on the specific compounds and their concentrations. researchgate.net For instance, research on Chinese Baijiu has shown that short-chain peptides can interact with odor-active compounds, amplifying fruity and sweet flavor characters while reducing acidity. researchgate.net This highlights how non-volatile components can modulate the perception of volatile ones.

Table 2: Examples of Esters and Their Role in Flavor Perception An interactive data table detailing various esters, their aroma characteristics, and observed cross-modal effects.

CompoundTypical Aroma Descriptor(s)Observed Cross-Modal Interaction
Ethyl ButyrateFruity, pineappleConsensus strawberry aroma compound; enhances sweetness. google.comsemanticscholar.org
Ethyl ValerateFruity, apple, sweetPositively associated with sweetness perception. google.com
Ethyl IsovalerateFruity, apple, cheesyKey aroma compound in fresh strawberries. semanticscholar.org
Isoamyl AcetateBanana, pearUsed as a component in odor discrimination studies. plos.org
Ethyl HexanoateFruity, floral, sweetContributes to sweetness and is a key aroma in some spirits. researchgate.net
Data compiled from various studies on flavor chemistry and sensory analysis. google.comresearchgate.netsemanticscholar.orgplos.org

Mechanisms of Aroma Release and Perception in Food Matrices

Role in Drug Delivery Systems Research

While this compound itself is not a common active pharmaceutical ingredient or primary excipient, its constituent parts—the isopropyl group and the valerate ester—are found in compounds widely used in pharmaceutical research, particularly for topical drug delivery. Related isopropyl esters, such as isopropyl myristate, are frequently employed as penetration enhancers, and valerate esters are a common chemical form for potent corticosteroids. nih.govnih.govresearchgate.net

Research into advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and ability to permeate biological barriers like the skin, while minimizing systemic absorption and side effects. nih.govnih.gov Nanocarriers such as nanostructured lipid carriers (NLCs) and microemulsions are prominent systems explored for this purpose. nih.govjocpr.com

In these formulations, an oil phase is essential, and isopropyl esters like isopropyl myristate are often chosen for this role. researchgate.netjocpr.com They act as a solvent for lipophilic drugs and as a penetration enhancer, which disrupts the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby facilitating drug entry. nih.govresearchgate.net

Permeation Enhancement Studies (e.g., with Isopropyl Myristate)

The efficacy of transdermal drug delivery hinges on the ability of active pharmaceutical ingredients (APIs) to penetrate the outermost layer of the skin, the stratum corneum. Chemical permeation enhancers are often incorporated into topical formulations to facilitate this process. This compound belongs to the class of fatty acid esters, which are well-regarded for this purpose. Its performance is often contextualized by comparing it to Isopropyl Myristate (IPM), a widely used and studied enhancer. medchemexpress.com

Research into ester-based enhancers demonstrates that their effectiveness is linked to their lipophilicity. tandfonline.com A study on various esmolol (B25661) esters found that skin permeability increased with the lipophilicity of the ester, with the valerate ester producing the highest steady-state flux and a 6.1-fold enhancement compared to the parent drug. tandfonline.com This suggests that the five-carbon chain of the valerate moiety provides an optimal balance of lipophilicity to partition into and disrupt the stratum corneum's lipid matrix, thereby facilitating drug passage.

The mechanism by which isopropyl esters like IPM enhance permeation involves insertion into the lipid lamellae of the stratum corneum. karger.com This incorporation leads to a disordering of the highly organized lipid structure, which can increase the diffusion coefficient of a drug through the skin. researchgate.net Studies using neutron diffraction on model skin membranes have shown that IPM, due to its branched structure, does not mix perfectly with stratum corneum lipids, leading to phase segregation and bilayer perturbation. karger.comeuropa.eu It is theorized that this compound would act via a similar mechanism.

Furthermore, these esters can exhibit synergistic effects when combined with other enhancers. For instance, a combination of Isopropyl Myristate and Isopropyl Alcohol (IPA) was found to act synergistically, fluidizing and disrupting intercellular lipids more effectively than IPA alone, resulting in a higher permeation rate for hydrocortisone. researchgate.net A similar synergistic enhancement was observed for the permeation of betamethasone-17-valerate (B13397696) when IPM and IPA were used in combination. researchgate.net Given these findings, this compound is a strong candidate for use in combination with other excipients to achieve optimal drug delivery.

Table 1: Permeability Parameters of Esmolol and its Ester Prodrugs This table displays the steady-state flux (SSF) and enhancement ratio for esmolol and its various ester prodrugs, highlighting the superior performance of the valerate ester.

CompoundSteady-State Flux (SSF) (µmol/cm²/h)Enhancement Ratio (vs. Esmolol)
Esmolol Hydrochloride0.311 ± 0.0211.0
Esmolol Acetate1.134 ± 0.0453.6
Esmolol Propionate1.567 ± 0.0235.0
Esmolol Valerate1.899 ± 0.0356.1

Data sourced from a study on esmolol prodrugs for transdermal delivery. tandfonline.com

Amino Acid-Based Ionic Liquids in Delivery Formulations

A novel frontier in drug delivery involves the use of Amino Acid-Based Ionic Liquids (AA-ILs), which are valued for their biocompatibility, tunability, and potential to enhance drug solubility and permeation. mdpi.com Research has explored the synthesis of active pharmaceutical ingredients into ionic liquids, often by pairing a drug with a counterion derived from an amino acid ester. nih.govresearchgate.net

Studies have specifically investigated ionic liquids synthesized from non-steroidal anti-inflammatory drugs (NSAIDs) conjugated with L-amino acid isopropyl esters. nih.gov This indicates the utility of the isopropyl ester moiety, as seen in this compound, within these advanced formulations. The structural characteristics of isopropyl amino acid esters are being leveraged to modify the physicochemical properties of parent drugs, with the goal of creating topical and transdermal systems with enhanced performance. nih.govresearchgate.net

For example, the influence of different amino acids on the permeability of ibuprofenates of isopropyl amino acid esters has been a subject of study. acs.org Furthermore, some AA-ILs, such as those based on valine methyl ester, have been evaluated as chemical skin penetration enhancers for drugs like 5-fluorouracil. mdpi.com While this compound itself is not an ionic liquid, its properties as a lipophilic solvent and permeation enhancer make it a suitable vehicle or co-solvent for AA-IL-based formulations. Research has shown that a formulation of an ionic liquid in Isopropyl Myristate enhanced the skin permeation of model drugs. mdpi.com This suggests a potential role for this compound as a key component in a carrier system for these novel drug-ionic liquid conjugates.

Q & A

Q. What are the established methods for synthesizing isopropyl valerate, and how do catalytic systems influence yield?

this compound is commonly synthesized via esterification of valeric acid with isopropyl alcohol, often catalyzed by acid catalysts. Advanced methods include catalytic conversion of γ-valerolactone using MOF-derived Pd-ZrO₂@C materials, which achieve high selectivity (98%) under mild conditions (100°C, 6 h) . Methodological Tip: Optimize reaction parameters (temperature, catalyst loading, solvent polarity) and characterize products via GC-MS or NMR to confirm purity.

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

PropertyMethodReference Value
Boiling PointDistillation/GC~156–158°C
Molecular FormulaElemental Analysis/HRMSC₈H₁₆O₂
Stability in FormulationsHPLC with photodegradation assaysHalf-life: 48 h (UV-exposed)

Note: Use FTIR to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹).

Q. What strategies improve the stability of this compound in pharmaceutical formulations?

Incorporating photostabilizers like titanium dioxide (0.1% w/w) or vanillin in gel/cream matrices reduces degradation by 70% under UV exposure. Pre-mix stabilizers in isopropyl alcohol/water before homogenization .

Advanced Research Questions

Q. How do contradictory data on catalytic efficiency in this compound synthesis arise, and how can they be resolved?

Discrepancies often stem from variations in catalyst porosity or metal-support interactions. For example, Pd-ZrO₂@C catalysts may show divergent activities due to differences in ZrO₂ crystallinity or carbon layer thickness . Resolution Strategy:

  • Perform BET surface area analysis and TEM to correlate catalyst structure with activity.
  • Use kinetic modeling (e.g., Langmuir-Hinshelwood) to isolate rate-limiting steps.

Q. What mechanistic insights can be gained from studying this compound’s reactivity with chlorine atoms?

Rate constants (k) for Cl + ester reactions reveal steric and electronic effects:

Esterk (cm³ molecule⁻¹ s⁻¹)
Methyl valerate1.7 × 10⁻¹⁰
This compoundData needed

Method: Apply laser photolysis–resonance fluorescence to measure k and compare with analogous esters (e.g., methyl valerate) .

Q. How can in vitro models elucidate this compound’s role in modulating biological barriers?

In Caco-2 intestinal monolayers, valerate derivatives enhance barrier function by upregulating tight junction proteins (e.g., occludin). Design experiments with:

  • Transepithelial electrical resistance (TEER) measurements.
  • LC-MS/MS to quantify valerate metabolites .

Q. What advanced analytical techniques are critical for resolving this compound degradation pathways?

  • LC-QTOF-MS: Identify photodegradants (e.g., lumi derivatives in betamethasone valerate) .
  • DFT Calculations: Predict degradation intermediates and validate with experimental IR/Raman spectra.

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported bioactivity data for valerate derivatives?

  • Replicate studies using standardized cell lines (e.g., Caco-2 for intestinal models).
  • Control for confounding factors (e.g., solvent carriers like isopropyl alcohol, which may alter permeability) .

Tables for Reference

Q. Table 1. Catalytic Systems for this compound Synthesis

CatalystTemperature (°C)Selectivity (%)Reference
Pd-ZrO₂@C (MOF-derived)10098
H₂SO₄ (Homogeneous)12085[Generic]

Q. Table 2. Photostabilizers in Formulations

StabilizerDegradation Reduction (%)Application
Titanium Dioxide70Topical Gels
Vanillin65Emulsion Systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl valerate
Reactant of Route 2
Reactant of Route 2
Isopropyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.